Pyridindolol K1
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Overview
Description
Pyridindolol K1 is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis Approaches
- Novel total syntheses of Pyridindolol K1 were achieved using L-tryptophan methyl ester and (S)-2,3-O-isopropylidene-L-glyceraldehyde as starting materials. This process involved a characteristic step of mild one-pot aromatization of N-tosyl-tetrahydro-β-carboline (Qiang Zhang et al., 2013).
- In a similar vein, the total syntheses of beta-carboline alkaloids, including this compound, have been described, highlighting the potential for synthetic versatility and the generation of structural analogs (N. Kanekiyo et al., 2001).
Biodegradation and Environmental Applications
- Pyridine, the structural backbone of this compound, has been studied extensively for its biodegradation potential, signifying its relevance in environmental remediation. For instance, Pseudomonas pseudoalcaligenes-KPN was used effectively for the biodegradation of pyridine in a completely mixed activated sludge process, underlining the potential for environmental applications (K. Padoley et al., 2006).
Degradation and Kinetic Studies
- The kinetics and mechanism of pyridinolysis of certain compounds in aqueous ethanol were studied, providing insights into reaction mechanisms and potential synthetic or degradation pathways relevant to this compound and its derivatives (E. Castro et al., 2004).
- Another study focused on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system, a process that could be extrapolated or considered in the context of this compound-related compounds (Yang Li et al., 2017).
Biomedical and Chemical Applications
- This compound's structural relation to pyridine-based compounds hints at potential biomedical applications. Pyridinium salts, for instance, have been explored extensively for their roles in various pharmaceutical and bioactive contexts, suggesting a potential area of application for this compound (S. Sowmiah et al., 2018).
Properties
Molecular Formula |
C18H18N2O5 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
[1-[(1R)-2-acetyloxy-1-hydroxyethyl]-9H-pyrido[3,4-b]indol-3-yl]methyl acetate |
InChI |
InChI=1S/C18H18N2O5/c1-10(21)24-8-12-7-14-13-5-3-4-6-15(13)20-17(14)18(19-12)16(23)9-25-11(2)22/h3-7,16,20,23H,8-9H2,1-2H3/t16-/m0/s1 |
InChI Key |
ULBLUJBIDCYVTD-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)OCC1=CC2=C(C(=N1)[C@H](COC(=O)C)O)NC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C(=N1)C(COC(=O)C)O)NC3=CC=CC=C32 |
Synonyms |
pyridindolol K1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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